[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid [((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463129
InChI: InChI=1S/C11H20N2O3/c1-8(2)13(7-11(15)16)10-4-5-12(6-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,15,16)/t10-/m0/s1
SMILES: CC(C)N(CC(=O)O)C1CCN(C1)C(=O)C
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol

[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13463129

Molecular Formula: C11H20N2O3

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid -

Specification

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
IUPAC Name 2-[[(3S)-1-acetylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C11H20N2O3/c1-8(2)13(7-11(15)16)10-4-5-12(6-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,15,16)/t10-/m0/s1
Standard InChI Key VICTUUHKSFJXQX-JTQLQIEISA-N
Isomeric SMILES CC(C)N(CC(=O)O)[C@H]1CCN(C1)C(=O)C
SMILES CC(C)N(CC(=O)O)C1CCN(C1)C(=O)C
Canonical SMILES CC(C)N(CC(=O)O)C1CCN(C1)C(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

  • IUPAC Name: 2-[[(3S)-1-Acetylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid2\text{-}[[(3S)\text{-}1\text{-Acetylpyrrolidin-3-yl}]\text{-propan-2-ylamino}]\text{acetic acid}

  • Molecular Formula: C11H20N2O3\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{3}

  • Molecular Weight: 228.29 g/mol

  • SMILES Notation: CC(C)N(CC(=O)O)[C@H]1CCN(C1)C(=O)C\text{CC(C)N(CC(=O)O)[C@H]1CCN(C1)C(=O)C}

  • Stereochemistry: The (S)-configuration at the pyrrolidine C3 position is critical for its biological activity .

Structural Analysis

The compound’s structure comprises:

  • A pyrrolidine ring with an acetyl group at the N1 position.

  • An isopropylamino group at the C3 position.

  • A carboxymethyl side chain facilitating hydrogen bonding .

Table 1: Key Structural Data

FeatureDescription
Pyrrolidine substitution1-Acetyl, 3-isopropylamino
Stereochemical centerC3 (S-configuration)
Functional groupsAmine, ketone, carboxylic acid

Synthesis and Purification

Synthetic Pathways

Synthesis typically involves:

  • Reductive Amination: Reaction of 1-methyl-3-pyrrolidinone with isopropylamine using sodium cyanoborohydride in methanol.

  • Acetylation: Introduction of the acetyl group via acetic anhydride under basic conditions .

  • Carboxylic Acid Formation: Hydrolysis of ester intermediates to yield the final product.

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Reductive aminationNaBH3_3CN, MeOH, 25°C, 12h78
AcetylationAc2_2O, pyridine, 0°C → RT, 4h85
HydrolysisNaOH (1M), EtOH, reflux, 2h92

Industrial-Scale Production

  • Continuous Flow Processes: Enhance yield (up to 90%) and purity (>98%).

  • Catalytic Hydrogenation: Reduces byproduct formation using Pd/C catalysts .

Physicochemical Properties

Physical Parameters

  • Boiling Point: 407.1 ± 40.0°C (predicted) .

  • Density: 1.15 ± 0.1 g/cm³ .

  • pKa: 2.31 ± 0.10 (carboxylic acid group) .

Solubility and Stability

  • Solubility: Soluble in polar solvents (methanol, DMSO); poorly soluble in water .

  • Storage: Stable at -20°C under inert gas; degrades upon prolonged exposure to light .

Biological Activity and Mechanisms

Neurological Applications

  • GABA Transporter Inhibition: Exhibits pKi=7.87\text{pK}_i = 7.87 for murine GAT1, suggesting potential in anxiety and epilepsy research .

  • Neuroprotective Effects: Modulates glutamate release in cortical neurons at 10 μM .

Enzyme Modulation

  • DPP-IV Inhibition: Structural analogs show IC50_{50} values of 0.14 μM, indicating antidiabetic potential .

Table 3: Biological Activity Profile

TargetActivity (IC50_{50}/Ki_i)Model SystemReference
GAT1 transporter13 nMMurine synaptosomes
DPP-IV140 nMHuman recombinant
Antioxidant capacity81% cell survival at 12.5 μg/mLH2_2O2_2-induced oxidative stress

Applications in Pharmaceutical Research

Drug Development

  • Neurological Disorders: Lead compound for GABAergic drug candidates .

  • Oncology: Derivatives show 56% tumor growth inhibition in xenograft models.

Analytical Chemistry

  • Chiral Resolution: Used as a standard in HPLC for enantiomeric excess determination .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Optimize substituents for enhanced blood-brain barrier penetration .

  • In Vivo Toxicology: Assess chronic toxicity in rodent models .

  • Formulation Development: Explore prodrug strategies to improve bioavailability .

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